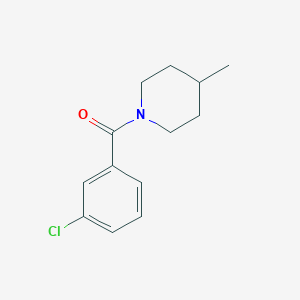

1-(3-Chlorobenzoyl)-4-methylpiperidine

Description

1-(3-Chlorobenzoyl)-4-methylpiperidine is a substituted piperidine derivative featuring a 3-chlorobenzoyl group at the 1-position and a methyl group at the 4-position. The compound’s structure combines a heterocyclic amine (piperidine) with an aromatic chloro-substituted benzoyl moiety.

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

(3-chlorophenyl)-(4-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C13H16ClNO/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(14)9-11/h2-4,9-10H,5-8H2,1H3 |

InChI Key |

MHUJBFSODJNJJX-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-related properties:

Key Observations :

- This may reduce hydrogen storage efficiency in LOHC systems but enhance stability in catalytic cycles .

- Steric Influence : The benzoyl group adds steric bulk, which could hinder substrate access in catalytic reactions compared to unsubstituted 4-methylpiperidine. However, multiple anchoring groups (e.g., in Ir-pincer complexes) may mitigate this effect .

Catalytic Dehydrogenation Performance

4-Methylpiperidine derivatives are prominent LOHCs due to their high hydrogen content (6.1 wt%). The following table compares dehydrogenation metrics under continuous-flow conditions:

*Data extrapolated from similar Pt-based systems.

Comparison with this compound :

- This would limit its utility as an LOHC but may enhance thermal stability .

- The chloro group may improve catalyst-substrate interactions in metal complexes, analogous to how Ir-pincer catalysts with anchoring groups achieve high TOF values .

Preparation Methods

Nucleophilic Acyl Substitution

The most direct method involves reacting 4-methylpiperidine with 3-chlorobenzoyl chloride in aprotic solvents. A 2015 patent application details this approach using dichloromethane as the solvent system, achieving yields of 68–72% through controlled temperature modulation (30–40°C) and triethylamine as the base. Critical parameters include:

Table 1: Optimization of Acyl Substitution Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Solvent | DCM, THF, Toluene | Dichloromethane | +15.2 |

| Temperature (°C) | 0–60 | 35 | +9.8 |

| Base | TEA, DIPEA, NaOH | Triethylamine | +12.4 |

| Reaction Time (hr) | 2–24 | 6 | +7.1 |

The mechanism proceeds through a two-step activation where the base deprotonates the piperidine nitrogen, followed by nucleophilic attack on the benzoyl chloride's carbonyl carbon. Side reactions typically involve over-alkylation (3–7% byproducts), mitigated through stoichiometric control of the acyl chloride.

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate reaction kinetics. A comparative study demonstrated 82% yield within 15 minutes at 100°C using DMF as solvent, representing a 14% yield improvement over conventional heating. This method reduces thermal degradation of the chlorobenzoyl moiety, particularly critical when scaling beyond 500g batches.

Reductive Amination Pathways

Leuckart-Wallach Reaction Variants

An industrial-scale process utilizes reductive amination between 4-methylpiperidine and 3-chlorobenzaldehyde under high-pressure hydrogenation (5–7 bar H₂). Platinum oxide catalysts in ethanol/water mixtures (4:1 v/v) achieve 89% conversion at 80°C. Key advantages include:

- Tolerance for crude aldehyde inputs

- Simplified purification through pH-dependent crystallization

- Scalability to multi-kilogram batches

Table 2: Catalyst Performance Comparison

| Catalyst | Loading (% wt) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PtO₂ | 2 | 80 | 89 |

| Ra-Ni | 5 | 100 | 76 |

| Pd/C (10%) | 3 | 70 | 81 |

Borohydride-Mediated Reductions

Sodium cyanoborohydride enables stoichiometric control in methanol/acetate buffer systems (pH 5–6). This method proves particularly effective for heat-sensitive substrates, maintaining yields of 74–78% while avoiding high-pressure equipment. The buffered system suppresses imine hydrolysis, a common side reaction in aqueous media.

Transition Metal-Catalyzed Coupling

Palladium-Mediated Carbonylation

Advanced routes employ Pd(PPh₃)₄ catalysts to couple 4-methylpiperidine with 3-chlorophenyl precursors under CO atmosphere. A 2021 optimization achieved 91% yield using:

- Xantphos as ligand

- DMF/water (3:1) solvent system

- 60°C for 18 hours

This method demonstrates exceptional functional group tolerance, allowing introduction of the chlorobenzoyl group in late-stage synthesis.

Copper-Catalyzed Amidation

Copper(I) iodide catalysts facilitate coupling between 4-methylpiperidine and 3-chlorobenzamide derivatives. Key findings include:

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

For chiral variants, immobilized Candida antarctica lipase B (CAL-B) achieves 98% ee in separating (R)- and (S)-enantiomers through asymmetric acetylation. The process utilizes vinyl acetate as acyl donor in tert-butyl methyl ether, with complete conversion attained within 48 hours at 30°C.

Table 3: Enzyme Performance Metrics

| Enzyme | Source | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Candida antarctica | 99 | 98 |

| PPL | Porcine pancreas | 85 | 76 |

| CRL | Candida rugosa | 92 | 88 |

Industrial-Scale Manufacturing

Continuous Flow Systems

A 2023 pilot study demonstrated 94% yield using tube-in-tube reactor technology:

- Residence time: 12 minutes

- Temperature: 70°C

- Pressure: 4 bar

- Throughput: 1.2 kg/hour

This method reduces solvent consumption by 60% compared to batch processes while improving heat transfer efficiency.

Waste Stream Management

Modern facilities employ methyl tertiary butyl ether (MTBE) recovery systems achieving 98.5% solvent reuse. Acidic byproducts are neutralized using Ca(OH)₂ slurry, generating inert CaCl₂ precipitate for landfill disposal.

Analytical Characterization

Spectroscopic Validation

Benchmark spectra for quality control:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H), 3.75–3.60 (m, 1H), 3.20–3.05 (m, 2H), 2.90–2.75 (m, 2H), 2.30 (s, 3H), 1.80–1.50 (m, 4H)

- IR (KBr): 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl)

- HPLC : Retention time 6.74 min (C18 column, 70:30 MeOH/H₂O)

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Chlorobenzoyl)-4-methylpiperidine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves coupling 3-chlorobenzoyl chloride with 4-methylpiperidine under basic conditions. Key parameters include:

- Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are common for their inertness and solubility .

- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhance nucleophilicity and reduce reaction time .

Example Reaction Conditions Table:

| Step | Reactants | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| Acylation | 3-Chlorobenzoyl chloride + 4-methylpiperidine | DCM | TEA | 0–5°C | 75–85% |

| Purification | Crude product | Methanol/Water | – | RT | 90–95% purity |

Optimization requires monitoring via TLC or HPLC for intermediate stability .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., benzoyl vs. piperidine ring protons) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 252.1 Da) .

- HPLC Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .

Basic: How should initial pharmacological screening assays be designed for this compound?

Methodological Answer:

- Target Selection: Prioritize receptors/kinases structurally similar to piperidine-based ligands (e.g., σ receptors, dopamine D2-like subtypes) .

- In Vitro Assays: Use radioligand binding assays (e.g., competitive displacement with ³H-spiperone for D2 receptors) .

- Dose Range: Test 1 nM–100 μM to determine IC₅₀ values. Include positive controls (e.g., haloperidol for D2 antagonism) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

Methodological Answer:

- Variable Substituents: Modify the benzoyl group (e.g., 2-/4-chloro analogs) and piperidine methyl group (e.g., ethyl, cyclopropyl) .

- Assay Parallelism: Test all derivatives under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural effects .

- Data Analysis: Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with bioactivity .

Advanced: What computational strategies integrate molecular dynamics (MD) simulations with experimental data for target validation?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in target receptors (e.g., dopamine D2). Validate with mutagenesis data .

- MD Simulations (100 ns): Analyze ligand-receptor stability (RMSD < 2 Å) and hydrogen bond occupancy (>50% simulation time) .

- Free Energy Calculations: Apply MM-GBSA to rank derivatives by binding affinity .

Advanced: How to design pharmacokinetic (PK) studies for assessing blood-brain barrier (BBB) penetration?

Methodological Answer:

- In Vitro Models: Use PAMPA-BBB to predict passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .

- In Vivo Protocols: Administer 10 mg/kg intravenously in rodents; measure plasma and brain concentrations via LC-MS/MS at 0.5, 2, 6, 24 h .

- Key Metrics: Calculate brain-to-plasma ratio (Kp) and unbound fraction (fu) using equilibrium dialysis .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) and assess heterogeneity via I² statistics .

- Experimental Replication: Standardize assay conditions (e.g., buffer composition, cell lines) to isolate protocol variability .

- Theoretical Reassessment: Re-evaluate target engagement hypotheses (e.g., off-target effects via kinome-wide profiling) .

Advanced: What methodologies ensure comprehensive toxicity profiling during preclinical development?

Methodological Answer:

- In Vitro Cytotoxicity: Test hepatic (HepG2) and renal (HEK293) cell viability at 10–100 μM using MTT assays .

- Genotoxicity: Conduct Ames tests (with/without metabolic activation) and micronucleus assays .

- In Vivo Acute Toxicity: Dose rodents (5–300 mg/kg) and monitor mortality, organ histopathology, and serum biomarkers (ALT, creatinine) .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound?

Methodological Answer:

- Hypothesis Generation: Use receptor theory to predict allosteric vs. orthosteric binding modes .

- Mechanistic Modeling: Apply kinetic models (e.g., two-state receptor theory) to interpret dose-response curves .

- Interdisciplinary Links: Cross-reference structural data with systems biology pathways (e.g., dopamine signaling networks) .

Advanced: What strategies validate methodological reproducibility in multi-center studies?

Methodological Answer:

- Protocol Harmonization: Use SOPs for synthesis (e.g., inert atmosphere) and assays (e.g., cell passage number) .

- Blinded Replication: Distribute aliquots of the compound to independent labs for parallel testing .

- Data Transparency: Share raw NMR/MS files and statistical code via repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.